molecular formula C11H13F3N2O3 B2567220 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid CAS No. 2093959-73-8

1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid

Cat. No. B2567220
CAS RN: 2093959-73-8
M. Wt: 278.231
InChI Key: RDJSQBJNXDGMID-KVZVIFLMSA-N
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Description

The compound “1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid” is a research chemical with the CAS Number: 2093959-73-8 . It has a molecular weight of 278.23 . The IUPAC name for this compound is 1- ( (3aR,6aS)-hexahydropyrrolo [3,4-c]pyrrol-2 (1H)-yl)prop-2-yn-1-one 2,2,2-trifluoroacetate .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Catalytic Applications

Trifluoroacetic acid is highlighted for its role in catalyzing reactions with high regio- and enantioselectivity. For example, the (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid combination catalyzed the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, demonstrating the silyl group's crucial roles in regioselection and substrate reactivity (Chowdhury & Ghosh, 2009).

Synthesis and Characterization of Chemical Compounds

Trifluoroacetic acid catalyzes the synthesis of complex chemical structures, such as expanded porphyrins, with applications in optical, electrochemical, and photophysical property investigation. The synthesis of meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins using trifluoroacetic acid demonstrates its utility in creating compounds with significantly altered electronic properties (Kang et al., 2008).

Organic Synthesis Methodologies

The compound has been used to facilitate organocatalytic enantioselective intramolecular aldol reactions, where it enabled the formation of bicyclo[4.3.0]nonane derivatives with high enantioselectivity, showcasing a rare combination of aldehyde as a nucleophile and ketone as an electrophile (Hayashi et al., 2007).

Anion Receptor Chemistry

The use of fluorinated compounds like 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one for creating neutral anion receptors that bind anions such as fluoride and chloride with enhanced affinity compared to their non-fluorinated counterparts. Such compounds have shown potential in developing sensors for anions, underscoring the importance of fluorinated moieties in enhancing molecular interactions (Anzenbacher et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]prop-2-yn-1-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.C2HF3O2/c1-2-9(12)11-5-7-3-10-4-8(7)6-11;3-2(4,5)1(6)7/h1,7-8,10H,3-6H2;(H,6,7)/t7-,8+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJSQBJNXDGMID-KVZVIFLMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)N1CC2CNCC2C1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC(=O)N1C[C@H]2CNC[C@H]2C1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid

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